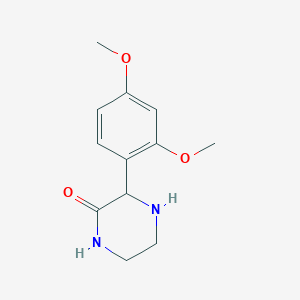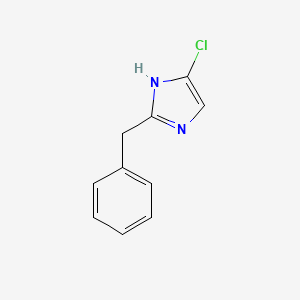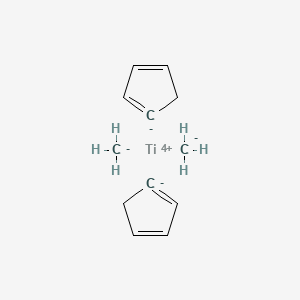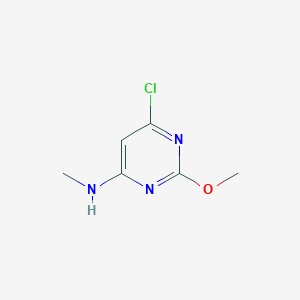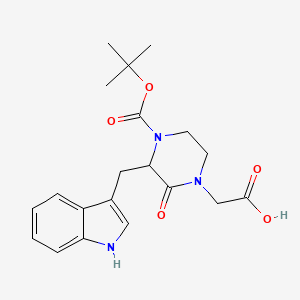
4-Carboxymethyl-2-(1H-indol-3-ylmethyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features an indole moiety, a piperazine ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Construction of the Piperazine Ring: The piperazine ring can be formed via cyclization reactions involving ethylenediamine and dihaloalkanes.
Coupling of Indole and Piperazine: The indole moiety is then coupled with the piperazine ring through a nucleophilic substitution reaction.
Introduction of the Carboxymethyl Group: The carboxymethyl group is introduced via alkylation reactions using chloroacetic acid.
Formation of the Tert-Butyl Ester: The final step involves esterification with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure high efficiency and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxylated piperazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May bind to specific receptors in biological systems, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The piperazine ring provides structural rigidity, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Piperazine derivatives: Compounds with similar piperazine rings, used in various pharmaceutical applications.
Tert-butyl esters: Compounds with similar ester groups, often used as protecting groups in organic synthesis.
Uniqueness
®-4-CARBOXYMETHYL-2-(1H-INDOL-3-YLMETHYL)-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its combination of an indole moiety, a piperazine ring, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C20H25N3O5 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-[3-(1H-indol-3-ylmethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C20H25N3O5/c1-20(2,3)28-19(27)23-9-8-22(12-17(24)25)18(26)16(23)10-13-11-21-15-7-5-4-6-14(13)15/h4-7,11,16,21H,8-10,12H2,1-3H3,(H,24,25) |
Clé InChI |
QGMWHTLAQVQCKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(C(=O)C1CC2=CNC3=CC=CC=C32)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



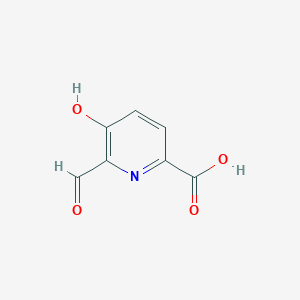
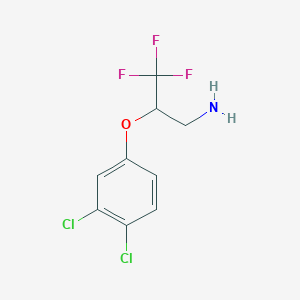
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)
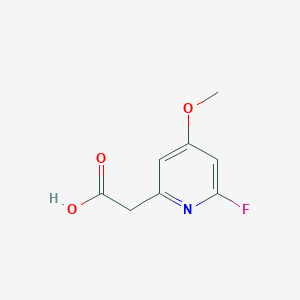
![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)
![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
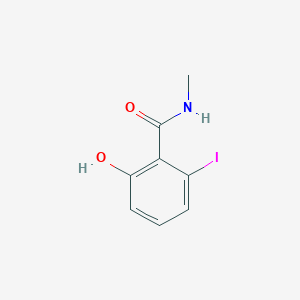
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)
